Ethyl 5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring via a sulfanyl methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the benzothiazole ring followed by the introduction of the sulfanyl methyl group. The isoxazole ring is then constructed and linked to the benzothiazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and scalable, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoxazole ring or the benzothiazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while nucleophilic substitution can introduce new functional groups to the benzothiazole or isoxazole rings.
Scientific Research Applications
ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL SULFANYL ACETATE
- 3-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)(PHENYL)METHYL]-2H-CHROMEN-4-OL DERIVATIVES
Uniqueness
ETHYL 5-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-3-ISOXAZOLECARBOXYLATE is unique due to its combination of a benzothiazole moiety with an isoxazole ring
Properties
Molecular Formula |
C14H12N2O3S2 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
ethyl 5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O3S2/c1-2-18-13(17)11-7-9(19-16-11)8-20-14-15-10-5-3-4-6-12(10)21-14/h3-7H,2,8H2,1H3 |
InChI Key |
PLYUNGOBIKVQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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